molecular formula C10H10O4 B14698851 4-(2-Oxopropoxy)benzoic acid CAS No. 18859-30-8

4-(2-Oxopropoxy)benzoic acid

Cat. No.: B14698851
CAS No.: 18859-30-8
M. Wt: 194.18 g/mol
InChI Key: GCRJLCRIYWGVRQ-UHFFFAOYSA-N
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Description

4-(2-Oxopropoxy)benzoic acid is an organic compound featuring a benzoic acid moiety substituted with a 2-oxopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopropoxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 2-oxopropyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopropoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(2-Oxopropoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Oxopropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor in the synthesis of 4-(2-Oxopropoxy)benzoic acid, known for its use in the production of parabens.

    2-Oxopropyl benzoate: A structurally similar compound with different functional groups.

    Benzoic acid derivatives: Compounds with various substituents on the benzoic acid moiety, exhibiting diverse chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both a benzoic acid and a 2-oxopropoxy group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

18859-30-8

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

4-(2-oxopropoxy)benzoic acid

InChI

InChI=1S/C10H10O4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

GCRJLCRIYWGVRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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